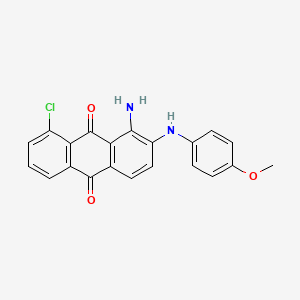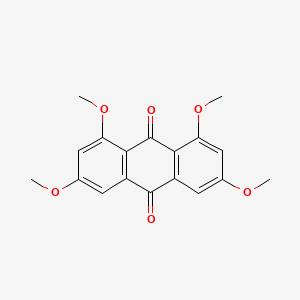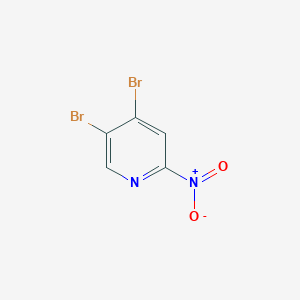
4,5-Dibromo-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-2-nitropyridine is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitropyridine typically involves the bromination of 2-nitropyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process .
化学反応の分析
Types of Reactions: 4,5-Dibromo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 4,5-Dibromo-2-aminopyridine.
Oxidation Products: Oxidized derivatives of the pyridine ring.
科学的研究の応用
4,5-Dibromo-2-nitropyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 4,5-Dibromo-2-nitropyridine exerts its effects is primarily through its interactions with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways .
類似化合物との比較
2,4-Dibromo-5-nitropyridine: Another brominated nitropyridine with similar reactivity but different substitution pattern.
3-Bromo-2-nitropyridine: A mono-brominated nitropyridine with distinct chemical properties.
2,5-Dibromo-4-nitropyridine: A positional isomer with different bromine and nitro group placements.
Uniqueness: The presence of bromine atoms at the 4 and 5 positions, along with the nitro group at the 2 position, provides a distinct set of chemical properties that can be exploited in various synthetic and research applications .
特性
分子式 |
C5H2Br2N2O2 |
|---|---|
分子量 |
281.89 g/mol |
IUPAC名 |
4,5-dibromo-2-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChIキー |
UPHLBOFWSUHBLI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
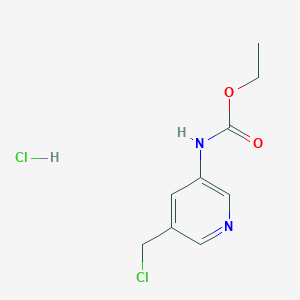
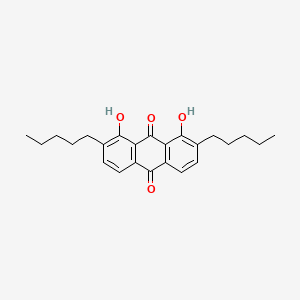


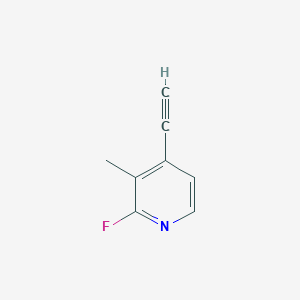
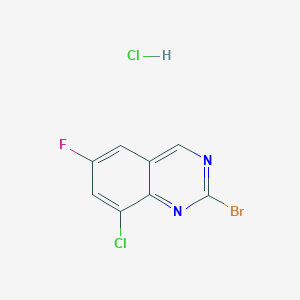
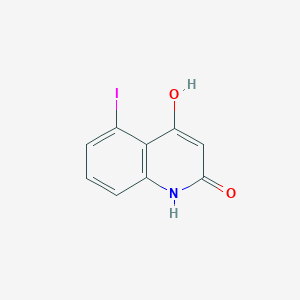

![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
